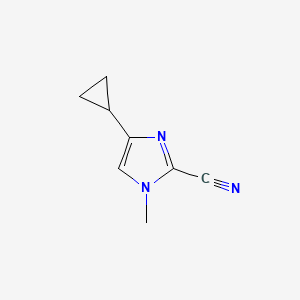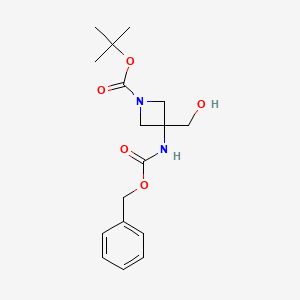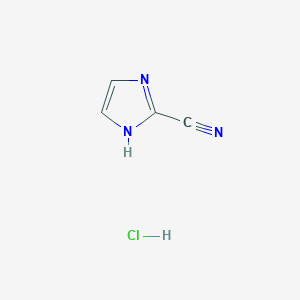![molecular formula C14H21BN2O2 B1529685 2-Azetidin-1-yl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine CAS No. 1257553-70-0](/img/structure/B1529685.png)
2-Azetidin-1-yl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine
Overview
Description
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Synthesis of Azetidinone Derivatives : Azetidinones, including structures related to the queried compound, have been synthesized using various methods. For example, a study by Schomaker et al. (2007) describes the aza-Payne rearrangement of 2,3-aziridin-1-ols leading to pyrrolidines, highlighting a method for expanding three-membered nitrogen-containing rings to five-membered ones with high stereochemical fidelity (Schomaker, Bhattacharjee, Yan, & Borhan, 2007).
Radiolabeling for Imaging Applications : Dollé et al. (1998) reported the synthesis and radiolabeling of a closely related azetidine derivative, showcasing its application in positron emission tomography (PET) for imaging nicotinic acetylcholine receptors. This study underlines the compound's potential in neuroimaging and receptor mapping (Dollé, Valette, Bottlaender, Hinnen, Vaufrey, Guenther, Fuseau, Coulon, Bottlaender, & Crouzel, 1999).
Biological Activities and Applications
Antimicrobial and Antifungal Agents : The synthesis and biological evaluation of Schiff's bases and azetidinones, including pyridine derivatives, have demonstrated potential antidepressant and nootropic agents. Such compounds show dose-dependent activities, suggesting the structural potential of azetidinone skeletons in developing CNS active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Applications in Cancer Research : The discovery of potent αvβ3 antagonists derived from pyridine and azetidinone structures indicates significant potential in the prevention and treatment of osteoporosis, showcasing the broader applicability of such compounds in medicinal chemistry and possibly cancer research (Coleman et al., 2004).
properties
IUPAC Name |
2-(azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-7-12(16-10-11)17-8-5-9-17/h6-7,10H,5,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNHNYSMUMUXMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



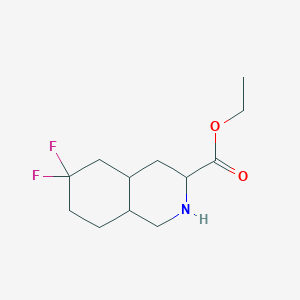
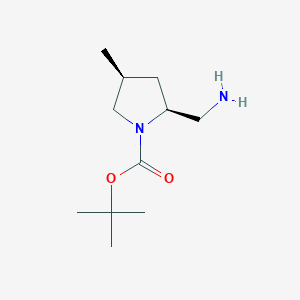

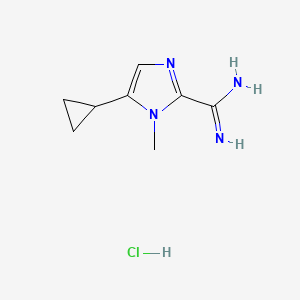
![2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane](/img/structure/B1529610.png)

![(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1529612.png)
